REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C#N
|
Name
|
CuBr
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C#N
|
Name
|
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet
|
Type
|
CUSTOM
|
Details
|
After purging the flask with argon for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 4–6 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 10° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to ambient temperature
|
Type
|
WASH
|
Details
|
The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)
|
Type
|
FILTRATION
|
Details
|
polish filtered through two layers of filter paper
|
Type
|
DISTILLATION
|
Details
|
After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −45° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to −20° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to 0° C.
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the low boiling point solvents
|
Type
|
CUSTOM
|
Details
|
to separate for 20 min
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with aqueous NaCl (50 mL, 20%)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60–70° C.
|
Type
|
ADDITION
|
Details
|
D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled under azeotropic condition until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reached >95° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The slurry formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. for 24 h under reduced pressure
|
Duration
|
24 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C#N
|
Name
|
CuBr
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C#N
|
Name
|
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet
|
Type
|
CUSTOM
|
Details
|
After purging the flask with argon for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 4–6 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 10° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to ambient temperature
|
Type
|
WASH
|
Details
|
The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)
|
Type
|
FILTRATION
|
Details
|
polish filtered through two layers of filter paper
|
Type
|
DISTILLATION
|
Details
|
After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −45° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to −20° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to 0° C.
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the low boiling point solvents
|
Type
|
CUSTOM
|
Details
|
to separate for 20 min
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with aqueous NaCl (50 mL, 20%)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60–70° C.
|
Type
|
ADDITION
|
Details
|
D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled under azeotropic condition until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reached >95° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The slurry formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. for 24 h under reduced pressure
|
Duration
|
24 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6]C(C2(C#N)CCC2)=C[CH:3]=1.[CH2:14]([Mg]Cl)[CH:15]([CH3:17])[CH3:16].C[C@@H:21]1[C@H](C2C=CC=CC=2)O[S@](=O)[N:22]1S(C1C=CC(C)=CC=1)(=O)=O.Cl[C:44]1C=CC(C2(C(=N)CC(C)C)CCC2)=CC=1.[C:60]([O-])(=O)[CH3:61].[NH4+].[BH4-].[Na+].Cl.[OH-].[Na+].[C:70]1([CH3:76])[CH:75]=[CH:74][CH:73]=CC=1>C1COCC1.CO.CC(OC)(C)C>[CH3:16][CH:15]([CH2:14][CH:76]([N:22]([CH3:21])[CH3:44])[C:70]1([C:60]2[CH:61]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[CH2:73][CH2:74][CH2:75]1)[CH3:17] |f:4.5,6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C#N
|
Name
|
CuBr
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C#N
|
Name
|
(2S,4R,5S)-4-methyl-5-phenyl-3-(4-methyl phenyl-sulfonyl)-[1,2,3]-oxathiazolidine-2-oxide
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C[C@H]1N([S@](O[C@H]1C1=CC=CC=C1)=O)S(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
1-[1-(4-chloro-phenyl)-cyclobutyl]-3-methyl-butylideneamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCC1)C(CC(C)C)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 100 mL three-necked flask equipped with a magnetic stir bar, an argon inlet
|
Type
|
CUSTOM
|
Details
|
After purging the flask with argon for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 4–6 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 10° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to ambient temperature
|
Type
|
WASH
|
Details
|
The organic phase was washed with 30% KHCO3 (50 mL) and 20% NaCl (50 mL)
|
Type
|
FILTRATION
|
Details
|
polish filtered through two layers of filter paper
|
Type
|
DISTILLATION
|
Details
|
After the resulting organic phase was distilled under reduced pressure to about 50 mL (KF=0.58%), anhydrous THF (80 mL) and Ti(OPri)4
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to −45° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 6 h
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to −20° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to 0° C.
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the low boiling point solvents
|
Type
|
CUSTOM
|
Details
|
to separate for 20 min
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with aqueous NaCl (50 mL, 20%)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60–70° C.
|
Type
|
ADDITION
|
Details
|
D-tartaric acid (6.3 g) in water (13 ml) and acetone (6 mL) was added slowly
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled under azeotropic condition until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reached >95° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The slurry formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the wet cake was washed with toluene (30 mL×2) and MTBE (30 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. for 24 h under reduced pressure
|
Duration
|
24 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |